Cbz-Protected BB-K31
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Overview
Description
Cbz-Protected BB-K31 is a compound that features a benzyloxycarbonyl (Cbz) protecting group. The Cbz group is commonly used in organic synthesis to protect amines as less reactive carbamates. This protection is crucial in multi-step synthesis processes to prevent unwanted reactions at the amine site.
Preparation Methods
Synthetic Routes and Reaction Conditions
Cbz-Protected BB-K31 can be synthesized through a one-pot amidation process. This involves the use of isocyanate intermediates, which are generated in situ in the presence of 2-chloropyridine and trifluoromethanesulfonyl anhydride. These intermediates react with Grignard reagents to produce the corresponding amides . This method is highly effective for the synthesis of amides and offers a promising approach for facile amidation.
Industrial Production Methods
In industrial settings, the preparation of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The process often includes steps such as the protection of amines using Cbz-Cl under Schotten-Baumann conditions or with an organic base .
Chemical Reactions Analysis
Types of Reactions
Cbz-Protected BB-K31 undergoes various chemical reactions, including:
Oxidation: Using reagents like KMnO4 or OsO4.
Reduction: Catalytic hydrogenation using Pd-C and H2.
Substitution: Reactions with electrophiles such as RCOCl or RCHO.
Common Reagents and Conditions
Oxidation: KMnO4, OsO4, CrO3/Py.
Reduction: Pd-C, H2, Zn/HCl, Na/NH3.
Substitution: RCOCl, RCHO, CH3I.
Major Products Formed
The major products formed from these reactions include deprotected amines, substituted carbamates, and oxidized derivatives .
Scientific Research Applications
Cbz-Protected BB-K31 has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, peptides, and natural products.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Utilized in the development of pharmaceuticals, including anticancer agents and antibiotics.
Industry: Applied in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which Cbz-Protected BB-K31 exerts its effects involves the protection of amine groups as carbamates. The Cbz group is introduced through the reaction of the nucleophilic amine with chloroformate, resulting in the formation of a less reactive carbamate. Deprotection is achieved through hydrogenolysis, which releases toluene and the free carbamate, followed by decarboxylation to yield the deprotected amine .
Comparison with Similar Compounds
Cbz-Protected BB-K31 can be compared with other similar compounds such as:
Boc-Protected Amines: Use tert-butyloxycarbonyl (Boc) groups for protection.
Fmoc-Protected Amines: Use fluorenylmethyloxycarbonyl (Fmoc) groups for protection.
Alloc-Protected Amines: Use allyloxycarbonyl (Alloc) groups for protection.
Uniqueness
This compound is unique due to its stability to bases and acids, making it orthogonal to many other protecting groups. Its removal by reduction is also distinct, providing a clean and efficient deprotection method .
Properties
Molecular Formula |
C30H49N5O15 |
---|---|
Molecular Weight |
719.7 g/mol |
IUPAC Name |
benzyl N-[(3R)-4-[[(1R,2S,3S,4R,5S)-5-amino-2-[(2S,3R,4S,5S,6R)-4-amino-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-3-hydroxycyclohexyl]amino]-3-hydroxy-4-oxobutyl]carbamate |
InChI |
InChI=1S/C30H49N5O15/c31-9-16-20(39)22(41)23(42)29(47-16)49-25-13(32)8-14(26(24(25)43)50-28-21(40)18(33)19(38)17(10-36)48-28)35-27(44)15(37)6-7-34-30(45)46-11-12-4-2-1-3-5-12/h1-5,13-26,28-29,36-43H,6-11,31-33H2,(H,34,45)(H,35,44)/t13-,14+,15+,16+,17+,18-,19+,20+,21+,22-,23+,24-,25+,26-,28+,29+/m0/s1 |
InChI Key |
JQXYNLAQDATDFB-NQSZZTQXSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1NC(=O)[C@@H](CCNC(=O)OCC2=CC=CC=C2)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)N)O)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)O)N |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCNC(=O)OCC2=CC=CC=C2)O)OC3C(C(C(C(O3)CO)O)N)O)O)OC4C(C(C(C(O4)CN)O)O)O)N |
Origin of Product |
United States |
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